molecular formula C18H20O3 B586009 4-Hydroxymethyl-2-benzylphenyl Isobutyrate CAS No. 1309934-15-3

4-Hydroxymethyl-2-benzylphenyl Isobutyrate

Cat. No. B586009
CAS RN: 1309934-15-3
M. Wt: 284.355
InChI Key: BVZDLJZZOGYDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymethyl-2-benzylphenyl Isobutyrate (4HM2BPIB) is an organic compound that has been studied for its potential applications in the scientific research field. It is a phenyl-substituted isobutyrate derivative that contains a hydroxymethyl group at the 4th position of the benzyl ring. 4HM2BPIB is an interesting compound due to its unique properties and its potential applications in laboratory experiments.

Scientific Research Applications

Application in Endothelin Antagonism

One application of similar compounds to 4-Hydroxymethyl-2-benzylphenyl Isobutyrate is in the development of endothelin antagonists. For instance, biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists, which are crucial in treating various cardiovascular diseases. Substitutions on the pendant phenyl ring of these compounds, similar to the structure of 4-Hydroxymethyl-2-benzylphenyl Isobutyrate, have been found to significantly improve binding and functional activity. Such compounds have shown efficacy in inhibiting the pressor effect caused by ET-1 infusion in rats and monkeys, indicating potential for clinical applications in cardiovascular therapeutics (Murugesan et al., 1998).

Role in EP1 Receptor Antagonism

Compounds related to 4-Hydroxymethyl-2-benzylphenyl Isobutyrate, such as phenyl-sulfonyl derivatives, have been explored as EP1 receptor selective antagonists. These antagonists show optimized activity against the PGE2 receptor, a key player in inflammatory processes. Some analogs of these compounds demonstrated in vivo antagonist activity, suggesting their potential in treating diseases related to PGE2-mediated pathways (Naganawa et al., 2006).

Antioxidant Properties

Compounds structurally similar to 4-Hydroxymethyl-2-benzylphenyl Isobutyrate have shown antioxidant activity. For example, certain 4-benzoyl 3-hydroxy furan-2 (5H) ones and 2-amino 3-hydroxymethyl 4-aryl 4-oxo 2-butenoic acids demonstrated effectiveness in scavenging the superoxide anion and were protective against reperfusion injury in vivo, indicating potential applications in oxidative stress-related conditions (Point et al., 1998).

Biosynthesis from Methane

In biotechnological research, efforts have been made to synthesize chemicals similar to 4-Hydroxymethyl-2-benzylphenyl Isobutyrate from methane. For instance, Methylosinus trichosporium OB3b was engineered to synthesize 4-hydroxybutyric acid, a key platform chemical for various industrial applications, from methane (Nguyen & Lee, 2021).

Chemo- and Regioselective Acylation

In chemical synthesis, compounds like 4-Hydroxymethyl-2-benzylphenyl Isobutyrate have been used in the chemo- and regioselective acylation of monosaccharides. This process involves the treatment of octyl beta-D-glucopyranoside with isobutyric anhydride, demonstrating a method for the selective modification of carbohydrates (Kawabata et al., 2007).

properties

IUPAC Name

[2-benzyl-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-13(2)18(20)21-17-9-8-15(12-19)11-16(17)10-14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZDLJZZOGYDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857802
Record name 2-Benzyl-4-(hydroxymethyl)phenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymethyl-2-benzylphenyl Isobutyrate

CAS RN

1309934-15-3
Record name 2-Benzyl-4-(hydroxymethyl)phenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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